
2-fluoro-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Synthesis Analysis
The synthesis of pyrroles, which is a key component of the compound, has been extensively studied . The Paal-Knorr pyrrole condensation is one of the most common methods for synthesizing pyrroles . This method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrole ring attached to a pyrimidine ring, which is further attached to a benzenesulfonamide group . The pyrrole ring is a five-membered aromatic heterocycle, while the pyrimidine ring is a six-membered aromatic heterocycle .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups . For instance, the pyrrole ring is highly reactive towards electrophiles, which can lead to polymerization . The pyrimidine ring can also undergo various reactions, such as substitution and addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For instance, the presence of a fluorine atom could influence its reactivity and stability .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
Intermediates for Herbicidal Sulfonylureas : Research has shown the development of new pyrimidine and triazine intermediates for herbicidal sulfonylureas. Through a sequence of halogenation, halogen exchange, and substitution, various sulfonylureas were derived, indicating applications in agriculture, particularly in weed control in crops like cotton and wheat. The study highlights the role of different sulfonylurea derivatives in achieving selectivity for post-emergence herbicides in cotton and wheat by metabolization of sulfone and combination with lipophilic difluoromethyl-benzenesulfonamide moieties (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Stannyl Radical-Mediated Cleavage : Another study presents a methodology for the removal of the synthetically useful sulfone moiety through stannyl radical-mediated cleavage, leading to the synthesis of α-fluoro esters. This technique offers a mild approach for desulfonylation, facilitating the generation of 2-fluoroalkanoates, which are valuable in organic synthesis and pharmaceuticals (Wnuk, Rios, Khan, & Hsu, 1996).
Biological Evaluation and Antitumor Activity
- Antitumor Agents : Sulfonamide derivatives have been explored for their potential as antitumor agents. A study synthesizes sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, aiming for potent antitumor agents with low toxicity. The research emphasizes the synthesis process and the evaluation of the compounds' antibacterial activities, indicating a broader scope in drug discovery and development (Huang, Lin, & Huang, 2001).
Radiosensitizing Agents for Cancer Treatment
- Radiosensitizers for Radiotherapy : Novel phenylpyrimidine derivatives have been investigated for their radiosensitizing effect on human lung cancer cells. The study identifies compounds that inhibit cell viability and increase the proportion of cells arrested at the G2/M phase of the cell cycle, suggesting their potential in enhancing the therapeutic outcomes of radiotherapy for cancer patients (Jung et al., 2019).
Applications in Drug Discovery and Development
- COX-2 Inhibitors : The search for selective cyclooxygenase-2 (COX-2) inhibitors led to the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, highlighting the importance of structural modifications for enhancing selectivity and potency. One potent, highly selective, and orally active COX-2 inhibitor, identified as JTE-522, has progressed to clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain treatment (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Future Directions
properties
IUPAC Name |
2-fluoro-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2S/c1-13-21-16(12-17(22-13)23-10-4-5-11-23)19-8-9-20-26(24,25)15-7-3-2-6-14(15)18/h2-7,10-12,20H,8-9H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRZUIFIIFAULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


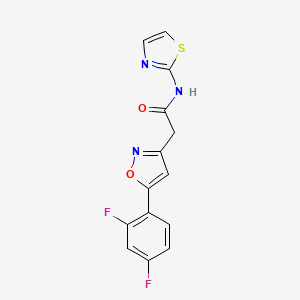



![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2671425.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate](/img/structure/B2671426.png)
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2671429.png)
![N1,N1-dimethyl-N3-(6-methylbenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2671431.png)
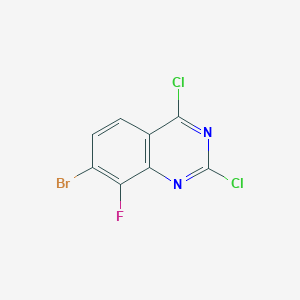
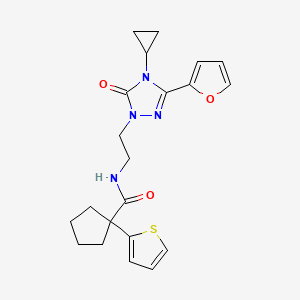
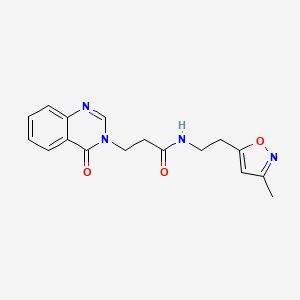
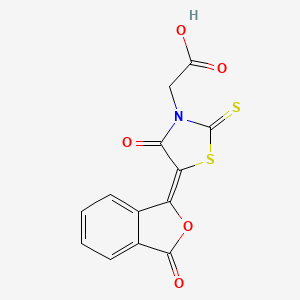
![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2671439.png)